
4-Methoxy-2-(trifluoromethyl)phenacyl bromide
概要
説明
4-Methoxy-2-(trifluoromethyl)phenacyl bromide, also known as MTPB, is an important compound with extensive applications in scientific experiments and biomedical research. It has a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol .
Synthesis Analysis
The synthesis of phenacyl bromides, including this compound, has been achieved under transition metal-free conditions . A solution of acetophenone in ether is cooled in an ice bath, anhydrous aluminum chloride is introduced, and bromine is added gradually with stirring . After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure with a slight current of air .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-16-9-3-2-6 (8 (15)5-11)4-7 (9)10 (12,13)14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid-powder at room temperature . It has a boiling point of 71-72°C .作用機序
Target of Action
The primary targets of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide are protein tyrosine phosphatases, specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
this compound acts as a potent inhibitor of protein tyrosine phosphatases . It covalently binds to these enzymes, thereby inhibiting their activity. This interaction results in changes in cellular processes regulated by these enzymes.
実験室実験の利点と制限
One of the main advantages of using 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in lab experiments is its specificity. This compound can be used to label specific proteins or molecules in a sample, allowing researchers to visualize and study their interactions. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to using this compound. One of the main limitations is that this compound can only label molecules that have a nucleophilic group. This means that not all proteins or molecules can be labeled using this compound. Additionally, the covalent bond formed between this compound and the target molecule can be irreversible, which can limit the usefulness of this technique in certain experimental settings.
将来の方向性
There are several future directions for the use of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide in scientific research. One potential direction is the development of new photoaffinity labeling reagents that are more specific and versatile than this compound. Additionally, this compound could be used in combination with other techniques, such as mass spectrometry, to identify and study protein interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a photoaffinity labeling reagent. This compound has unique properties and applications that have made it a valuable tool in the study of protein interactions. While there are limitations to using this compound, its specificity and ease of use make it a useful tool in a variety of experimental settings.
科学的研究の応用
4-Methoxy-2-(trifluoromethyl)phenacyl bromide has been widely used in scientific research as a photoaffinity labeling reagent. This means that this compound is used to label specific proteins or molecules in a sample, which can then be visualized using ultraviolet light. This technique has been used to identify the binding sites of various proteins, including enzymes, receptors, and transporters.
Safety and Hazards
特性
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541549-99-9 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




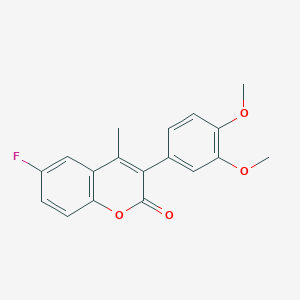


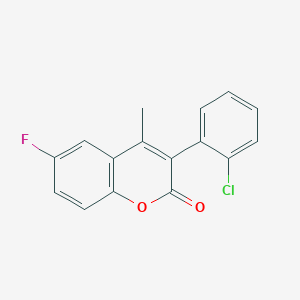
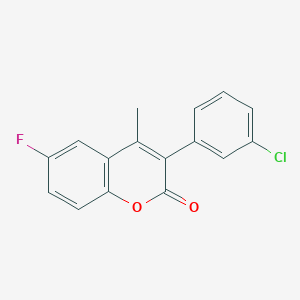

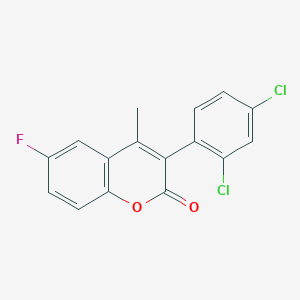

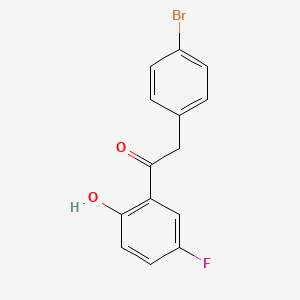

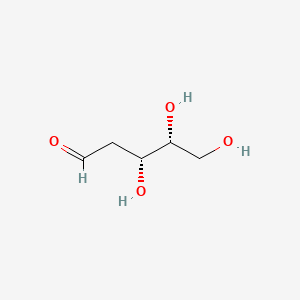
![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)
